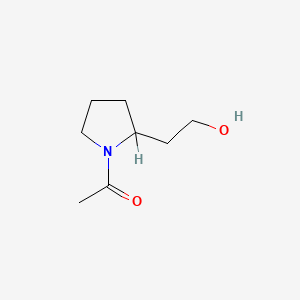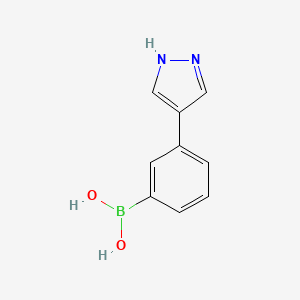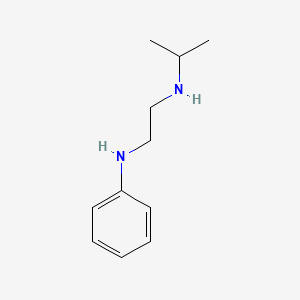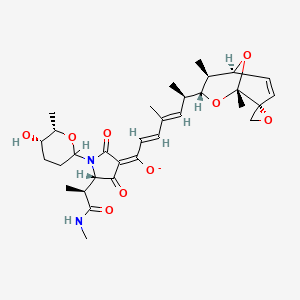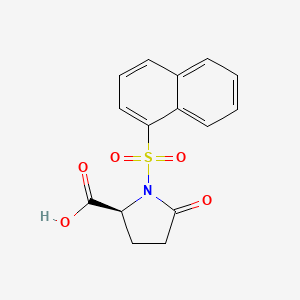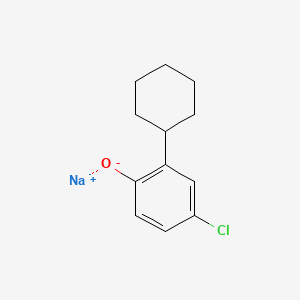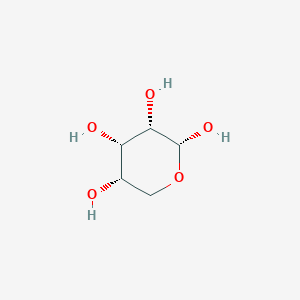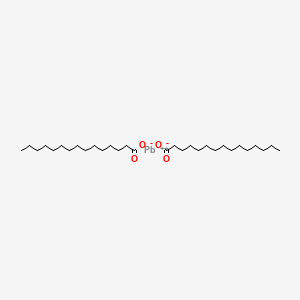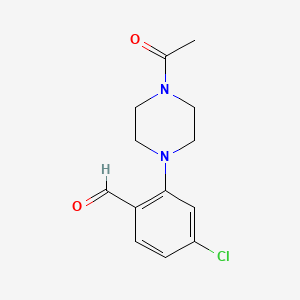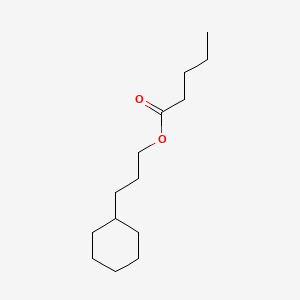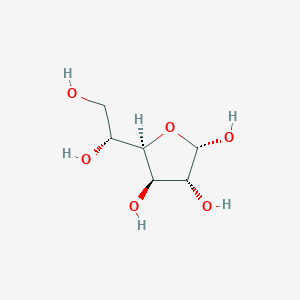
(Z)-9-Pentadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-9-Pentadecenoic acid is a monounsaturated fatty acid with the chemical formula C15H28O2 It is characterized by a double bond in the cis configuration at the ninth carbon atom from the carboxyl end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-9-Pentadecenoic acid typically involves the use of olefin metathesis or Wittig reactions. One common method is the cross-metathesis of 1-decene with 1-octene, followed by oxidation to form the desired fatty acid. The reaction conditions often include the use of catalysts such as Grubbs’ catalyst and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and purification from natural sources, such as plant oils. The process involves saponification of the oils to release the fatty acids, followed by fractional distillation to isolate this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to its corresponding saturated fatty acid, pentadecanoic acid, using hydrogenation with catalysts like palladium on carbon.
Substitution: It can participate in substitution reactions, such as esterification with alcohols to form esters, using reagents like sulfuric acid as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alcohols with sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Pentadecanoic acid.
Substitution: Esters of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-9-Pentadecenoic acid is used as a precursor for the synthesis of various complex molecules. Its unique structure makes it a valuable starting material for the production of polymers and surfactants.
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including its ability to modulate lipid metabolism and its use in the formulation of pharmaceuticals.
Industry: Industrially, this compound is used in the production of biodegradable lubricants, cosmetics, and as an additive in food products.
Wirkmechanismus
The mechanism of action of (Z)-9-Pentadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can interact with various molecular targets, including enzymes involved in lipid metabolism. The pathways involved include the modulation of inflammatory responses and the inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Oleic Acid: Another monounsaturated fatty acid with a double bond at the ninth carbon but with a longer carbon chain (C18).
Palmitoleic Acid: A monounsaturated fatty acid with a double bond at the seventh carbon and a shorter carbon chain (C16).
Uniqueness: (Z)-9-Pentadecenoic acid is unique due to its specific chain length and position of the double bond, which confer distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in applications where longer or shorter chain fatty acids are less effective.
By understanding the properties and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
1903-03-3 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
(Z)-pentadec-9-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h6-7H,2-5,8-14H2,1H3,(H,16,17)/b7-6- |
InChI-Schlüssel |
DJCQJZKZUCHHAL-SREVYHEPSA-N |
Isomerische SMILES |
CCCCC/C=C\CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


